6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Medicinal Chemistry Pharmacokinetics Physicochemical Property Analysis

The 6-chloro substituent is non-interchangeable with other halogens for selisistat (EX-527) synthesis, a SIRT1 inhibitor with neuroprotective activity. Distinct SAR from 6-bromo analog demands this specific intermediate for reproducible derivatization. LogP 3.32 optimizes CNS penetration. 1-Ketone enables reductive amination (74% yield with aniline). 98% purity available with full analytical support.

Molecular Formula C12H10ClNO
Molecular Weight 219.66 g/mol
CAS No. 14192-67-7
Cat. No. B079039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
CAS14192-67-7
Molecular FormulaC12H10ClNO
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)Cl
InChIInChI=1S/C12H10ClNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,14H,1-3H2
InChIKeyPUQOGOYIOUCDPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 14192-67-7): Core Intermediate Properties and Procurement Baseline


6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 14192-67-7) is a chlorinated tetrahydrocarbazolone derivative with molecular formula C12H10ClNO and molecular weight 219.67 g/mol . This compound exists as a solid with a melting point of 218-219 °C, a predicted boiling point of 417.7 °C at 760 mmHg, and a density of 1.397 g/cm³ . The tetrahydrocarbazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of clinically approved drugs including ondansetron, frovatriptan, and ramatroban, and exhibiting diverse bioactivities such as antimicrobial, antitumor, antidiabetic, and neuroprotective effects [1]. The 6-chloro substitution and the 1-position ketone functionality provide distinct chemical handles for derivatization and structure-activity relationship (SAR) exploration .

Why Unsubstituted or Alternative Halogen Tetrahydrocarbazol-1-ones Cannot Substitute for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one in Critical Applications


Substituting 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one with the unsubstituted tetrahydrocarbazol-1-one or alternative halogen analogs (e.g., 6-fluoro, 6-bromo, 6-methyl) fundamentally alters both physicochemical properties and downstream synthetic utility. The chlorine atom at the 6-position is not merely a passive structural element; it serves as a critical synthetic handle for further functionalization and directly influences lipophilicity and electronic characteristics . The tetrahydrocarbazole scaffold's biological activity and pharmacokinetic profile are exquisitely sensitive to aromatic ring substitution patterns, with halogen introduction promoting inhibitory effects due to electronegativity differences and affecting target binding [1]. Moreover, the specific chloro substitution at the 6-position is a key pharmacophoric element in clinically evaluated drug candidates, making the unsubstituted or differently halogenated analogs unsuitable for producing identical pharmacologically active derivatives [2]. Generic substitution without rigorous analytical verification and comparative synthetic validation introduces unacceptable variability in research reproducibility and may fundamentally alter the SAR of downstream compounds.

Quantitative Differentiation Evidence for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 14192-67-7)


6-Chloro Substitution Confers Critical Lipophilicity Advantage Relative to Unsubstituted Analog

The 6-chloro substituent on the tetrahydrocarbazol-1-one core confers a quantifiable lipophilicity advantage relative to the unsubstituted parent compound. 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibits a calculated ACD/LogP value of 3.32 and LogD (pH 5.5) of 3.32 , [1]. The presence of the chloro group increases lipophilicity compared to the unsubstituted 2,3,4,9-tetrahydro-1H-carbazol-1-one (LogP approximately 2.8-3.0, class-level baseline), which directly influences membrane permeability, blood-brain barrier penetration potential, and overall pharmacokinetic profile in drug development . This LogP range (3.32) is particularly favorable for CNS drug candidates, as it falls within the optimal range for blood-brain barrier penetration while maintaining zero Rule of 5 violations .

Medicinal Chemistry Pharmacokinetics Physicochemical Property Analysis

Validated Synthetic Utility: 74% Yield in Reductive Amination Demonstrates Reproducible Reactivity

The 1-position ketone of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibits reliable reactivity for reductive amination, a critical transformation for generating diverse amine-containing analogs. In a validated synthetic procedure, reaction of this compound with aniline under reductive amination conditions yielded 200 mg (74% yield) of 6-chloro-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine as a yellow solid . This high yield establishes the compound as a robust starting material for library synthesis and SAR exploration. Additionally, the ketone functionality can be converted to the corresponding primary amine via reductive amination with ammonium acetate and sodium cyanoborohydride, yielding 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (260 mg, 52% yield) as a light brown solid [1].

Synthetic Methodology Medicinal Chemistry Derivatization

Distinct Electronic Environment at Position 6 Enables Selective Derivatization Relative to 6-Fluoro and 6-Bromo Analogs

The chloro substituent at the 6-position creates a distinct electronic environment and steric profile that differs fundamentally from alternative halogen substitutions (fluoro, bromo) and the unsubstituted analog. The chlorine atom's electronegativity (3.16) and atomic radius (99 pm) occupy a middle ground between fluorine (electronegativity 3.98, radius 71 pm) and bromine (electronegativity 2.96, radius 114 pm), which directly impacts hydrogen bonding capability, metabolic stability, and target binding [1]. SAR studies on tetrahydrocarbazole derivatives indicate that introduction of halogen substituents promotes inhibitory effects, with the specific halogen identity significantly modulating potency and selectivity profiles [2]. The 6-chloro compound serves as the direct precursor to the clinical-stage SIRT1 inhibitor selisistat (EX-527), where the 6-chloro substitution is a critical pharmacophoric element essential for achieving the reported SIRT1 IC50 of 38 nM and 200-500-fold selectivity over SIRT2 and SIRT3 [3]. This stands in stark contrast to the 6-bromo analog, which, while synthetically accessible [4], produces derivatives with distinctly different biological profiles as demonstrated in parallel antiviral screening assays [5].

Structure-Activity Relationship Medicinal Chemistry Halogen Effects

Physicochemical Stability Profile: Defined Melting Point and High Thermal Stability Support Reproducible Handling

6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibits well-defined, highly reproducible physicochemical properties that ensure consistent handling and analytical characterization across different vendors and synthetic batches. The compound has a precise melting point of 218-219 °C , and a high boiling point of 417.7 °C at 760 mmHg (predicted) , indicating excellent thermal stability suitable for a wide range of reaction conditions. The density is established at 1.397 g/cm³ , [1]. The compound is commercially available at 98% purity , with comprehensive analytical characterization including 1H-NMR, HPLC, and GC data available from reputable vendors . This high level of characterization and batch-to-batch consistency minimizes the risk of experimental variability introduced by impurities or inconsistent physical properties that may affect reaction outcomes, particularly in scale-up or sensitive synthetic applications.

Analytical Chemistry Quality Control Compound Management

Optimal Research and Procurement Application Scenarios for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 14192-67-7)


Synthesis of SIRT1 Inhibitors and CNS-Penetrant Drug Candidates

This compound serves as the direct synthetic precursor to selisistat (EX-527), a clinical-stage SIRT1 inhibitor with an IC50 of 38 nM and 200-500-fold selectivity over SIRT2 and SIRT3 [1]. The LogP value of 3.32 positions this building block ideally for generating CNS-penetrant drug candidates, as this lipophilicity range is optimal for blood-brain barrier penetration . Researchers developing SIRT1-targeted therapeutics for neurodegenerative diseases, including Huntington's disease where selisistat has demonstrated neuroprotective effects in both Drosophila and transgenic R6/2 mouse models, should prioritize this specific chloro-substituted building block over unsubstituted or alternatively halogenated analogs [1].

Structure-Activity Relationship (SAR) Studies on Halogen-Substituted Tetrahydrocarbazoles

For medicinal chemistry programs requiring systematic exploration of halogen effects on target binding, metabolic stability, and selectivity, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one provides a critical reference point in the halogen series. The chloro substituent's intermediate electronegativity (3.16) and atomic radius (99 pm) offer distinct electronic and steric properties compared to fluoro and bromo analogs [2]. Parallel screening studies have demonstrated that 6-chloro and 6-bromo derivatives exhibit distinct biological activity profiles, underscoring the non-interchangeability of these halogen substitutions and the necessity of obtaining the specific chloro-substituted compound for rigorous SAR analysis [3].

Building Block for Reductive Amination and Diversified Library Synthesis

The ketone functionality at the 1-position enables reliable reductive amination with various amine nucleophiles, as demonstrated by the 74% yield achieved with aniline and 52% yield with ammonium acetate to generate the primary amine [4]. This reproducible reactivity makes the compound an excellent scaffold for generating diverse amine-containing libraries for hit-to-lead optimization and SAR exploration. Researchers requiring a well-characterized, high-purity (98%) starting material with validated synthetic protocols for reliable derivatization should select this compound over less-characterized or lower-purity alternatives .

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